N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core fused with a dimethyl-substituted aromatic ring and a 3-(ethylsulfonyl)benzamide moiety. The ethylsulfonyl group enhances solubility and electronic properties, while the dimethyl substitution on the benzothiazole ring may influence steric interactions and metabolic stability.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-6-13(10-14)17(21)20-18-19-15-11(2)8-9-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISOYAYYKBTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with 3-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a reaction medium and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Amines, thiols; solventdichloromethane or ethanol; temperatureroom temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain thiazole derivatives possess significant activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Efficacy
A recent study tested various thiazole derivatives against MRSA, revealing that some had minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid. This suggests a potential for developing new antimicrobial agents based on thiazole derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown activity against various cancer cell lines, including breast cancer (MCF7), demonstrating cytotoxic effects at specific concentrations . The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Cytotoxic Effects
In comparative studies, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM when tested on several cancer cell lines . This highlights its potential as a lead compound for anticancer drug development.
Structure-Activity Relationship (SAR)
Studies exploring the structure-activity relationship of thiazole derivatives indicate that modifications on the benzothiazole moiety can significantly influence biological activity. For instance, varying substituents on the benzene ring can enhance or diminish antimicrobial and anticancer properties .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins involved in disease pathways. These computational approaches provide insights into optimizing the compound for better efficacy .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | MRSA | < 0.5 µg/mL |
| Compound B | Anticancer | MCF7 | 10 µM |
| Compound C | Antifungal | Aspergillus niger | 1 µg/mL |
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a benzothiazole core (aromatic thiazole fused to benzene), which is electron-rich and planar, favoring interactions with biological targets like enzymes or receptors.
- Compounds 4–6 () : Based on hydrazinecarbothioamide scaffolds with 1,2,4-triazole rings. Triazoles exhibit tautomerism (thione-thiol equilibrium), affecting reactivity and binding modes .
- Compounds 7–9 () : Derived from 1,2,4-triazole-3-thiones , which lack the benzothiazole’s fused aromatic system but retain sulfonyl and halogenated aryl groups for target engagement .
Substituent Effects
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
The absence of C=S bands in the target compound distinguishes it from triazole-thiones, confirming its amide-dominated structure .
Solubility and Lipophilicity
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction between 4,7-dimethylbenzo[d]thiazole and ethylsulfonyl chloride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and may require temperature control to optimize yield.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a study involving various benzothiazole derivatives demonstrated their effectiveness against several cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: IC Values of Related Compounds Against Cancer Cell Lines
| Compound Name | A549 (Lung Cancer) | HCC827 (Lung Cancer) | NCI-H358 (Lung Cancer) |
|---|---|---|---|
| Compound A | 6.75 ± 0.19 μM | 6.26 ± 0.33 μM | 6.48 ± 0.11 μM |
| Compound B | 2.12 ± 0.21 μM | 5.13 ± 0.97 μM | 0.85 ± 0.05 μM |
| This compound | TBD | TBD | TBD |
These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells, although further studies are necessary to confirm these effects.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Research indicates that similar benzothiazole derivatives can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| This compound | TBD | TBD |
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the effects of various benzothiazole derivatives on human lung cancer cell lines using both 2D and 3D culture systems. The study found that compounds with structural similarities to this compound exhibited significant cytotoxicity in both models, highlighting their potential for further development as anticancer agents.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against clinical isolates of S. aureus. The results indicated that certain derivatives demonstrated effective inhibition at low concentrations, suggesting their potential utility in treating bacterial infections.
Q & A
Q. Methodology :
- Stepwise Synthesis : Begin with cyclization of benzo[d]thiazole precursors, followed by sulfonation to introduce the ethylsulfonyl group. Ethanol or THF under reflux (4–6 hours) with catalytic acetic acid improves reaction efficiency .
- Solvent Selection : Absolute ethanol or DMF enhances solubility of intermediates, reducing side reactions .
- Purification : Use column chromatography or HPLC to isolate the final product, validated by NMR and mass spectrometry .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Q. Methodology :
- 1H/13C NMR : Assign peaks for methyl (δ 2.5–3.0 ppm) and ethylsulfonyl (δ 1.3–1.5 ppm for CH3, δ 3.5–4.0 ppm for SO2CH2) groups. Compare with analogs in .
- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., C₁₉H₂₁N₂O₃S₂: calc. 413.10; observed 413.09) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
Q. Methodology :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 4,7-dimethylbenzothiazole or benzamide positions to assess impact on antimicrobial/anticancer activity .
- Enzymatic Assays : Test inhibition of bacterial enoyl-ACP reductase or human kinases (e.g., EGFR) to correlate substituents with IC₅₀ values .
- Computational Docking : Use AutoDock or Schrödinger to model interactions between the ethylsulfonyl group and enzyme active sites .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Methodology :
- Reproducibility Checks : Validate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, temperature) .
- Purity Verification : Re-analyze disputed batches via HPLC (>95% purity threshold) to exclude impurities as confounding factors .
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., sulfonamide derivatives in ) to identify trends in bioactivity.
Advanced: What computational approaches predict ADMET properties for this compound?
Q. Methodology :
- Lipophilicity (LogP) : Use SwissADME to estimate LogP (~3.2), indicating moderate blood-brain barrier penetration .
- Metabolic Stability : Simulate cytochrome P450 interactions via Schrödinger’s QikProp, identifying potential oxidation sites (e.g., ethylsulfonyl group) .
- Toxicity Prediction : Apply ProTox-II to flag hepatotoxicity risks linked to benzothiazole cores .
Basic: What in vitro assays are suitable for evaluating its anticancer potential?
Q. Methodology :
- MTT/Proliferation Assays : Test against HeLa or MCF-7 cell lines (IC₅₀ values <10 µM suggest potency) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Cell Cycle Analysis : Use flow cytometry to detect G1/S arrest, common with kinase inhibitors .
Advanced: How does crystallographic analysis aid in understanding its binding mode?
Q. Methodology :
- Co-crystallization : Grow crystals with target enzymes (e.g., carbonic anhydrase) using vapor diffusion .
- X-ray Diffraction : Resolve sulfonyl-oxygen hydrogen bonds (2.8–3.2 Å) to active-site residues .
- Comparative Analysis : Overlay structures with analogs (e.g., 4-trifluoromethyl derivatives in ) to map steric/electronic effects.
Advanced: What strategies mitigate solubility challenges during formulation?
Q. Methodology :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
- Salt Formation : React with HCl or sodium to generate water-soluble salts .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in vivo .
Basic: How can researchers validate the mechanism of action against bacterial targets?
Q. Methodology :
- Time-Kill Assays : Monitor bacterial viability (e.g., S. aureus) over 24 hours to confirm bacteriostatic vs. bactericidal effects .
- Resistance Studies : Serial passage in sub-MIC concentrations to assess resistance development .
- Enzyme Inhibition : Measure IC₅₀ for dihydrofolate reductase (DHFR), a common sulfonamide target .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
Q. Methodology :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
- Cost Analysis : Compare raw material costs (e.g., 4,7-dimethylbenzothiazole vs. commercial analogs) to ensure feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
